molecular formula C8H8O4S B138898 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid CAS No. 156910-49-5

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Cat. No.: B138898
CAS No.: 156910-49-5
M. Wt: 200.21 g/mol
InChI Key: ZHVNYGKUJXZNOA-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C8H8O4S and a molecular weight of 200.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an ethoxycarbonyl group and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid typically involves the esterification of thiophene-2,5-dicarboxylic acid. One common method is the reaction of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and sulfonated derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    Thiophene-2,5-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.

    Ethyl thiophene-2-carboxylate: Similar to this compound but lacks the second carboxylic acid group.

The presence of both the ethoxycarbonyl and carboxylic acid groups in this compound provides unique reactivity and versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-ethoxycarbonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNYGKUJXZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570319
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156910-49-5
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (3.6 mL, 25.75 mmol) in 10 mL of THF at -78° C. under argon was added a 1.6M solution of n-butyllithium in hexane (16.1 mL, 25.75 mmol). The mixture was stirred for 15 min, and a solution of 2-thiophenecarboxylic acid 34 (1.5 g, 11.705 mmol) (2-thiophenecarboxylic acid 34 is readily available from Aldrich) in 5 mL of THF was added slowly. The mixture was stirred for 15 min, and ethyl chloroformate (2.7 mL, 28.33 mmol) was added. The mixture was stirred for 30 min at -78° C., and warmed to 0° C. for another 30 min. The reaction mixture was poured into saturated aqueous NaHCO3, and washed with 80% ethyl acetate/hexane. The aqueous layer was acidified with acetic acid and extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a yellow solid. Flash chromatography yielded the desired acid 35 (1.76 g, 75%) as a white solid: m.p. >300° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
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5 mL
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3.6 mL
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solution
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16.1 mL
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10 mL
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1.5 g
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2.7 mL
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75%

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